molecular formula C16H27NO5 B12787702 Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate CAS No. 36871-41-7

Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate

Cat. No.: B12787702
CAS No.: 36871-41-7
M. Wt: 313.39 g/mol
InChI Key: CEFTXCTXSYAMSZ-UHFFFAOYSA-N
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Description

Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate is a chemical compound with a complex structure that includes an oxazine ring and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate typically involves the reaction of diethyl malonate with a suitable oxazine derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives .

Scientific Research Applications

Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The malonate ester groups can participate in various biochemical pathways, affecting cellular processes .

Properties

CAS No.

36871-41-7

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

diethyl 2-[2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]propanedioate

InChI

InChI=1S/C16H27NO5/c1-6-20-14(18)12(15(19)21-7-2)8-9-13-17-16(4,5)10-11(3)22-13/h11-12H,6-10H2,1-5H3

InChI Key

CEFTXCTXSYAMSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=NC(CC(O1)C)(C)C)C(=O)OCC

Origin of Product

United States

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